molecular formula C10H16N2OS B14918170 3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B14918170
M. Wt: 212.31 g/mol
InChI Key: AVCKGQHTPHBVHZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound with the molecular formula C10H16N2OS It is a derivative of imidazolidinone, characterized by the presence of a cyclohexyl group, a methyl group, and a thioxo group attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone typically involves the reaction of cyclohexyl isothiocyanate with appropriate imidazolidinone precursors. The reaction is carried out under controlled conditions, often in the presence of solvents such as dichloromethane, ethyl acetate, or methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of 3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The compound is typically purified using techniques such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The imidazolidinone ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted imidazolidinone derivatives.

Scientific Research Applications

3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular functions.

Comparison with Similar Compounds

3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone can be compared with other similar compounds, such as:

    2-Thioxo-4-imidazolidinone: This compound shares the thioxo-imidazolidinone core structure but lacks the cyclohexyl and methyl groups. It exhibits different chemical and biological properties.

    N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide:

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

AVCKGQHTPHBVHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=S)C2CCCCC2

Origin of Product

United States

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